molecular formula C18H14Cl2N4O B11406419 5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11406419
M. Wt: 373.2 g/mol
InChI Key: YZHMKNZSLSXYBT-UHFFFAOYSA-N
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Description

“5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core structure substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, 1-methyl-1H-benzimidazole, and other reagents that facilitate the formation of the pyrrolone ring. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated products.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atoms can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of “5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “5-Amino-1-(3,4-dichlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” include other substituted pyrrolones, benzimidazoles, and dichlorophenyl derivatives. Examples include:

  • 5-Amino-1-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
  • 1-Methyl-1H-benzimidazole-2-amine
  • 3,4-Dichloroaniline

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups and structural features. This combination imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H14Cl2N4O

Molecular Weight

373.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H14Cl2N4O/c1-23-14-5-3-2-4-13(14)22-18(23)16-15(25)9-24(17(16)21)10-6-7-11(19)12(20)8-10/h2-8,21,25H,9H2,1H3

InChI Key

YZHMKNZSLSXYBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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